Cas no 1354951-27-1 (1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride)

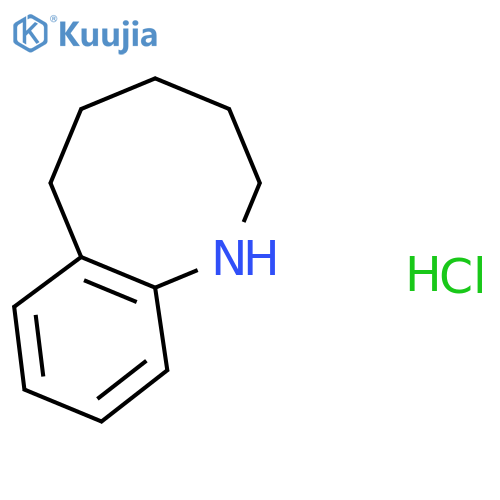

1354951-27-1 structure

商品名:1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride

CAS番号:1354951-27-1

MF:C11H16ClN

メガワット:197.704442024231

CID:4592436

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride

- 1,2,3,4,5,6-Hexahydrobenzo[b]azocine hydrochloride

- 1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride

- D76700

- Z1262691695

- 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride

-

- インチ: 1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H

- InChIKey: YRPMNVSJYGEGTP-UHFFFAOYSA-N

- ほほえんだ: Cl.N1C2C=CC=CC=2CCCCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 133

- トポロジー分子極性表面積: 12

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91805-0.25g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 0.25g |

$283.0 | 2023-02-11 | |

| TRC | H290195-10mg |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H290195-100mg |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 100mg |

$ 275.00 | 2022-06-04 | ||

| Enamine | EN300-91805-0.1g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 0.1g |

$198.0 | 2023-02-11 | |

| Enamine | EN300-91805-0.5g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 0.5g |

$447.0 | 2023-02-11 | |

| Enamine | EN300-91805-2.5g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 2.5g |

$1204.0 | 2023-02-11 | |

| 1PlusChem | 1P019SLP-2.5g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 2.5g |

$903.00 | 2025-03-03 | |

| Aaron | AR019SU1-500mg |

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 500mg |

$401.00 | 2025-02-08 | |

| Aaron | AR019SU1-5g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 5g |

$1886.00 | 2023-12-16 | |

| 1PlusChem | 1P019SLP-5g |

1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride |

1354951-27-1 | 95% | 5g |

$1735.00 | 2023-12-22 |

1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

1354951-27-1 (1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬